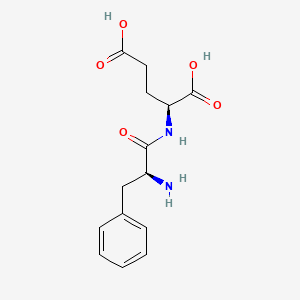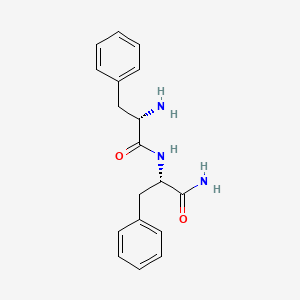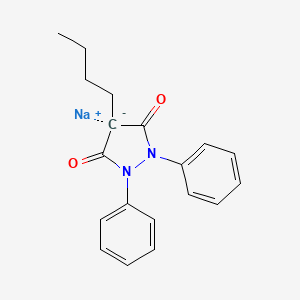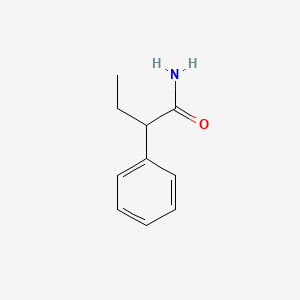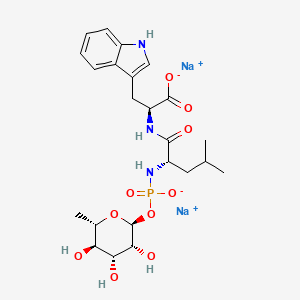
Sal de fosforamidón disódica
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Phosphoramidon Disodium Salt has a wide range of scientific research applications, including:
Mecanismo De Acción
El Fosforamidón Disódico ejerce sus efectos inhibiendo las metaloproteinasas, específicamente la endopeptidasa neutra (neprilisina) y la enzima convertidora de endotelina . Se une al sitio activo de estas enzimas, impidiendo la conversión de sustratos como la big-endotelina-1 en endotelina-1 . Esta inhibición conduce a un aumento de los niveles de sustratos y una disminución de los niveles de productos, afectando a diversos procesos fisiológicos .
Actividad Biológica
Phosphoramidon disodium has been studied for its effects on various biological processes, including cell proliferation, cell differentiation, and apoptosis. It has also been studied for its effects on the expression of various genes and proteins.
Biochemical and Physiological Effects
Phosphoramidon disodium has been studied for its effects on various biochemical and physiological processes, including metabolism, oxidative stress, and inflammation. It has also been studied for its effects on the expression of various genes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphoramidon disodium has several advantages for lab experiments, including its ability to inhibit endopeptidases, its nonspecific inhibitory effect on other proteases, and its ability to affect various biological processes. However, it also has some limitations, including its potential to cause cytotoxicity and its potential to interfere with other biochemical and physiological processes.
Direcciones Futuras
In the future, Phosphoramidon disodium could be used to study the effects of enzyme inhibition on various biological processes. It could also be used to study the effects of Phosphoramidon disodium on the expression of various genes and proteins. Additionally, Phosphoramidon disodium could be used to study the effects of Phosphoramidon disodium on various biochemical and physiological processes, such as metabolism, oxidative stress, and inflammation. Furthermore, Phosphoramidon disodium could be used to study the effects of Phosphoramidon disodium on various pharmacological processes, such as enzyme inhibition, receptor binding, and signal transduction. Finally, Phosphoramidon disodium could be used to study the effects of Phosphoramidon disodium on drug delivery and drug targeting.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Phosphoramidon Disodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits immunoreactive-endothelin (IR-ET) release by 10-20% and increases IR-CTF levels in porcine aortic endothelial cells . These results suggest that Phosphoramidon Disodium Salt reduces the IR-ET release by affecting the conversion of big ET-1 to ET-1 .
Cellular Effects
Phosphoramidon Disodium Salt has profound effects on various types of cells and cellular processes. In cultured endothelial cells, it inhibits the increase of ET-1 and the C-terminal fragment (CTF) of big ET-1. Phosphoramidon Disodium Salt increases big ET-1 secretion . This indicates that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Phosphoramidon Disodium Salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the enzyme that converts big ET-1 to ET-1 .
Métodos De Preparación
El Fosforamidón Disódico se sintetiza a través de una serie de reacciones químicas que implican el acoplamiento de aminoácidos específicos y la incorporación de un grupo fosforamidato. La ruta sintética normalmente implica los siguientes pasos :
Acoplamiento de Aminoácidos: El paso inicial implica el acoplamiento de leucina y triptófano para formar un dipéptido.
Fosforilación: El dipéptido se fosforila a continuación para introducir el grupo fosforamidato.
Purificación: El producto final se purifica utilizando técnicas como la cristalización o la cromatografía.
Los métodos de producción industrial pueden implicar pasos similares, pero se optimizan para la síntesis a gran escala, asegurando un alto rendimiento y pureza .
Análisis De Reacciones Químicas
El Fosforamidón Disódico experimenta diversas reacciones químicas, entre ellas:
Inhibición de Metaloproteinasas: Inhibe las metaloproteinasas uniéndose al sitio activo de la enzima, impidiendo el acceso del sustrato.
Hidrólisis: La hidrólisis suave del fosforamidón produce fosforil-L-leucyl-L-triptófano, que es más activo que el fosforamidón.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agua, metanol y DMSO como disolventes . Los principales productos formados a partir de estas reacciones incluyen fosforil-L-leucyl-L-triptófano .
Aplicaciones en Investigación Científica
El Fosforamidón Disódico tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:
Comparación Con Compuestos Similares
El Fosforamidón Disódico es único en su capacidad de inhibir múltiples metaloproteinasas, incluidas la neprilisina y la enzima convertidora de endotelina . Los compuestos similares incluyen:
Bestatina: Un inhibidor de las aminopeptidasas.
Tiorfán: Un inhibidor específico de la neprilisina.
Captopril: Un inhibidor de la enzima convertidora de angiotensina.
El Fosforamidón Disódico destaca por su inhibición de amplio espectro de las metaloproteinasas, lo que lo convierte en una herramienta valiosa en la investigación bioquímica .
Propiedades
IUPAC Name |
disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKHVXFOYFBMDJ-ODIUWQMJSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N3Na2O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164204-38-0 | |
| Record name | Phosphoramidon disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164204380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHOSPHORAMIDON DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F7O684NXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Phosphoramidon disodium typically used for in a research setting?
A: While not explicitly stated in the provided abstracts, Phosphoramidon disodium is a known inhibitor of metalloproteases, particularly endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP). In the context of the provided research, Phosphoramidon disodium serves as a positive control for elastase inhibition experiments. [, , ] Researchers compare the elastase inhibitory activity of their test substances to that of Phosphoramidon disodium to assess their potential as anti-wrinkle agents.
Q2: What is the significance of elastase activity in skin aging research?
A: Elastase is an enzyme that breaks down elastin, a protein that provides elasticity to the skin. Excessive elastase activity contributes to the degradation of the extracellular matrix (ECM) in skin, leading to wrinkle formation. [, , ] Therefore, substances that can inhibit elastase activity are of interest for their potential anti-wrinkle properties.
Q3: How do researchers assess the elastase inhibitory activity of test substances in comparison to Phosphoramidon disodium?
A: Researchers typically conduct in vitro experiments where they measure the activity of elastase in the presence and absence of the test substance and Phosphoramidon disodium. The results are often compared based on the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). This comparison allows researchers to evaluate the relative potency of the test substance as an elastase inhibitor compared to a known standard. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




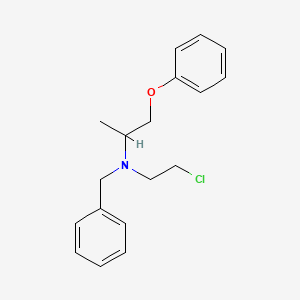
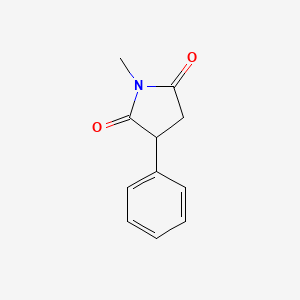
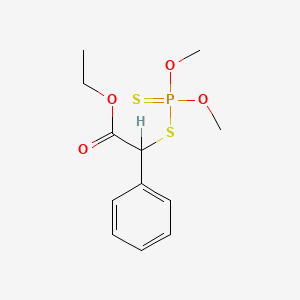
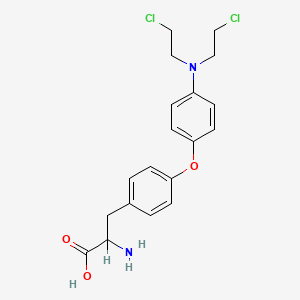

![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)
